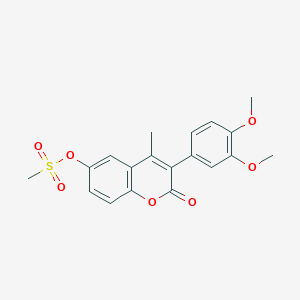

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Description

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7S/c1-11-14-10-13(26-27(4,21)22)6-8-15(14)25-19(20)18(11)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQRNROLRKQUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate exhibits various biological activities, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Flavonoids are known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This action is crucial in preventing cellular damage associated with various diseases, including cancer.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against different cancer cell lines, showing potential cytotoxic effects. The mechanism of action may involve the induction of apoptosis in cancer cells while sparing normal cells.

Anti-inflammatory Effects

The compound has demonstrated the ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Core : This is achieved through a condensation reaction between a suitable phenolic derivative and diketone under acidic conditions.

- Substitution Reactions : The introduction of methanesulfonate and dimethoxy groups is performed via nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as column chromatography or recrystallization.

Case Study 1: Antioxidant Activity

In vitro studies have shown that this compound exhibits significant antioxidant activity, with IC₅₀ values comparable to established antioxidants like quercetin.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 30 µM after 48 hours of exposure. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Summary of Biological Activities

| Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Antioxidant | <50 | |

| Cytotoxicity (Cancer Cells) | <30 | |

| Anti-inflammatory | Not quantified |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Moieties

a. Curcumin Carbocyclic Analogs (e.g., Compounds 3e, 2e, 3d)

- Structure: These compounds feature cyclopentanone or cyclohexanone cores substituted with 3,4-dimethoxyphenyl or hydroxylated benzylidene groups. Unlike the target coumarin derivative, they lack a sulfonate group but include acryloyl linkages .

- Biological Activities: Antioxidant Activity: Compounds 3e and 3d exhibit strong free radical scavenging (IC₅₀ values < 10 µM) due to phenolic hydroxyl and conjugated systems . Enzyme Inhibition:

- Compound 3d inhibits angiotensin-converting enzyme (ACE) with 85% inhibition at 100 µM.

- Compounds 2e and 3e show tyrosinase inhibition (IC₅₀ ~ 15 µM), comparable to kojic acid. Low Cytotoxicity: All analogs are non-toxic to normal human lung fibroblasts (viability > 90% at 50 µM) .

b. Alkaloid Intermediate ()

- Structure : Contains a 3,4-dimethoxyphenylethyl group linked to an azanium chloride dihydrate. Unlike the target compound, it lacks a coumarin core but shares the dimethoxyphenyl motif.

Sulfonate-Containing Compounds ()

- Structure : Pesticides like metsulfuron methyl ester feature triazine rings with sulfonyl urea groups, differing from the coumarin-sulfonate ester in the target compound.

- Functional Insight: Sulfonate/sulfonyl groups enhance bioavailability and binding affinity. However, these pesticides are designed for herbicidal activity (e.g., acetolactate synthase inhibition), contrasting with the non-toxic profile of curcumin analogs .

Table 1: Key Comparative Data

Research Implications and Gaps

- Structural Advantages: The target compound’s coumarin core and methanesulfonate group may synergize for enhanced solubility and enzyme-targeted activity compared to cyclopentanone-based analogs.

- Unanswered Questions : Direct data on its antioxidant, antimicrobial, or cytotoxic properties are lacking. Testing against ACE, tyrosinase, or proteases (as in ) is warranted.

- Synthetic Considerations : Crystallographic tools like SHELXL () and WinGX/ORTEP () could refine its structural analysis, aiding in SAR studies.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by sulfonation with methanesulfonyl chloride under acidic conditions. Key reaction conditions often include solvents such as dichloromethane or toluene and catalysts like pyridine or triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of specific enzymes or receptors, which leads to downstream effects such as inhibition of inflammatory pathways. For instance, it may inhibit enzymes involved in the production of pro-inflammatory mediators .

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human fibrosarcoma HT-1080 cells, with efficacy comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vitro assays indicate that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

A notable study focused on the compound's effect on GSK-3β (Glycogen Synthase Kinase 3 beta), a target implicated in several diseases including Alzheimer's and cancer. The study utilized molecular docking techniques to evaluate binding affinities and confirmed that the compound acts as a potent inhibitor of GSK-3β with an IC50 value of approximately 1.6 µM . This finding underscores the relevance of this compound in drug development for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the coumarin core (2-oxo-2H-chromene) via condensation of substituted salicylaldehydes with active methylene compounds. Methanesulfonate esterification at the 6-position is achieved using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

- Temperature : Controlled heating (60–80°C) for cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .

- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) improve reaction rates and selectivity .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy, methyl, and sulfonate groups) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₀H₂₀O₇S: 404.09 g/mol) and detects fragmentation patterns .

- HPLC-PDA : Assesses purity (>98%) and identifies impurities from incomplete esterification .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Answer : The compound exhibits limited aqueous solubility due to its hydrophobic coumarin core and methanesulfonate group. Solubility can be enhanced using:

- Co-solvents : DMSO (10–20% v/v) for in vitro assays .

- Micellar systems : Poloxamer 407 or cyclodextrins for in vivo studies .

- pH adjustment : The sulfonate group improves solubility in alkaline buffers (pH >7.5) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields reported for the sulfonation step in related coumarin derivatives?

- Answer : Discrepancies arise from competing side reactions (e.g., hydrolysis of methanesulfonyl chloride or over-sulfonation). Mitigation strategies include:

- Stoichiometric control : Limiting methanesulfonyl chloride to 1.2 equivalents to minimize by-products .

- Moisture-free conditions : Use of molecular sieves or anhydrous solvents to prevent hydrolysis .

- Kinetic studies : Real-time monitoring via FT-IR or Raman spectroscopy to optimize reaction time .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or oxidases)?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

- Identify binding pockets : The 3,4-dimethoxyphenyl group may interact with hydrophobic residues, while the sulfonate group engages in hydrogen bonding .

- Predict selectivity : Comparative modeling against homologous proteins (e.g., COX-2 vs. COX-1) reveals structural determinants of activity .

- Validate hypotheses : Correlate in silico binding scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Answer : Variability often stems from differences in assay conditions or compound stability. Best practices include:

- Standardized protocols : Fixed concentrations (e.g., 10 µM) and incubation times (24–48 hrs) .

- Stability testing : HPLC analysis post-incubation confirms compound integrity in cell culture media .

- Positive controls : Compare with known inhibitors (e.g., quercetin for antioxidant assays) to calibrate activity .

Methodological Recommendations

- Synthetic Reproducibility : Document moisture control and reagent purity (≥99%) to ensure consistency .

- Biological Assays : Include stability controls (e.g., pre-incubated compound) to validate activity data .

- Computational Workflows : Use hybrid QM/MM methods for accurate electronic property predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.